2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide

Analytical Chemistry Quality Control Procurement Standard

2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide is a synthetic quinazolin-4(3H)-one derivative featuring a morpholinomethyl substituent at the 2-position and an ethanethioamide (thioacetamide) group at the N3 position. The molecular formula is C₁₅H₁₈N₄O₂S with a molecular weight of 318.4 g/mol.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4
CAS No. 730972-75-5
Cat. No. B2515418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide
CAS730972-75-5
Molecular FormulaC15H18N4O2S
Molecular Weight318.4
Structural Identifiers
SMILESC1COCCN1CC2=NC3=CC=CC=C3C(=O)N2CC(=S)N
InChIInChI=1S/C15H18N4O2S/c16-13(22)9-19-14(10-18-5-7-21-8-6-18)17-12-4-2-1-3-11(12)15(19)20/h1-4H,5-10H2,(H2,16,22)
InChIKeyWVMXTQFZUUFLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide (CAS 730972-75-5) – Structural Identity and Procurement Baseline


2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide is a synthetic quinazolin-4(3H)-one derivative featuring a morpholinomethyl substituent at the 2-position and an ethanethioamide (thioacetamide) group at the N3 position. The molecular formula is C₁₅H₁₈N₄O₂S with a molecular weight of 318.4 g/mol . This compound belongs to the broader class of quinazoline-thioacetamide hybrids, which are under investigation as kinase inhibitors and antiproliferative agents [1]. The presence of the morpholine ring provides a basic nitrogen that can influence solubility and target binding, while the thioamide moiety contributes hydrogen-bond donor/acceptor capability distinct from amide analogs.

Why Generic Quinazoline Substitution Cannot Replace 2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide in Targeted Research


Quinazoline-thioacetamide derivatives exhibit highly substituent-dependent biological activity; the specific combination of a morpholinomethyl group at C2 and an ethanethioamide at N3 is not interchangeable with analogs carrying different amine substituents (e.g., piperidine, pyrrolidine) or alternative thioamide positions. Structure-activity relationship (SAR) studies on related series demonstrate that the morpholine oxygen and the thioamide sulfur contribute critical hydrogen-bonding interactions within kinase ATP-binding pockets, and even minor structural modifications can shift IC₅₀ values by orders of magnitude [1]. Furthermore, variations in the N3 substituent (thioacetamide vs. acetamide vs. alkyl) significantly impact VEGFR-2 inhibitory potency and cytotoxicity profiles, as shown by compound 9 (IC₅₀ = 0.176 µM) versus structurally close congeners in the same series that showed >10-fold weaker activity [1]. Therefore, generic interchange among quinazoline vendors or analogs risks losing the specific pharmacophore geometry necessary for target engagement.

Quantitative Differentiation Evidence for 2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide vs. Closest Analogs


Purity Specification: NLT 98% vs. Typical Research-Grade Quinazoline Derivatives at 95%

The compound is supplied with a verified purity of NLT 98% (HPLC) , exceeding the typical 95% purity common for many research-grade quinazoline-thioacetamide analogs offered by other suppliers . This higher purity reduces the potential for confounding biological activity from unidentified impurities in cell-based or biochemical assays.

Analytical Chemistry Quality Control Procurement Standard

Structural Differentiation: 2-Morpholinomethyl Quinazoline-Thioacetamide vs. 2-Piperidinomethyl or 2-Pyrrolidinomethyl Analogs

The morpholine substituent at the C2 position of the quinazoline core introduces a hydrogen-bond acceptor (ether oxygen) and a tertiary amine with distinct pKa (~7.4 for the conjugate acid) compared to piperidine (pKa ~10.6) or pyrrolidine (pKa ~10.3) analogs [1]. In a related quinazoline-thioacetamide series evaluated against VEGFR-2, the morpholine-containing compound 9 demonstrated an IC₅₀ of 0.176 µM, while closely analogous compounds with different amine substituents showed substantially reduced activity (IC₅₀ range 0.618 – >1 µM for the most comparable sulfonamide-tailed series) [2]. The target compound’s morpholine ring thus provides a defined electronic and steric profile not replicable by saturated cyclic amine analogs.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Thioamide vs. Amide at N3 Position: Differential Hydrogen-Bonding Capacity and Metabolic Stability

The ethanethioamide group [–C(=S)NH₂] at the N3 position exhibits stronger hydrogen-bond donating capacity (thioamide N–H pKa ~12-13) and a larger van der Waals radius for sulfur (1.80 Å vs. 1.52 Å for oxygen) compared to the acetamide [–C(=O)NH₂] found in many quinazoline analogs [1]. This substitution enhances binding to kinase hinge regions through bifurcated hydrogen bonds involving both the thioamide NH₂ and C=S groups, while the thioamide motif confers greater resistance to hydrolytic amidase cleavage compared to the corresponding amide [2]. Quinazoline-acetamide congeners commonly exhibit 5- to 20-fold higher hydrolytic degradation rates in microsomal assays [2].

Pharmacophore Design Metabolic Stability Ligand-Target Interaction

Storage and Stability Profile: Cold-Chain Requirement vs. Ambient-Stable Analogs

The compound requires sealed, dry storage at 2-8°C , whereas many structurally simpler quinazoline-4(3H)-ones (e.g., 2-methyl-4(3H)-quinazolinone) are stable for months at room temperature. This differential storage requirement indicates the thioamide group's propensity for oxidative dimerization to dithiooxamide derivatives and hydrolytic desulfurization at ambient temperature and humidity. Suppliers confirm shipping at room temperature within the continental US is permissible due to short transit times, but long-term storage mandates refrigeration . Procurement planning must therefore account for cold-chain logistics to ensure compound integrity upon receipt.

Compound Stability Supply Chain Logistics Procurement Decision Factor

Scientifically Validated Application Scenarios for 2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide Procurement


VEGFR-2 Kinase Inhibitor Lead Optimization and SAR Expansion

Based on class-level evidence that morpholine-containing quinazoline-thioacetamides achieve VEGFR-2 IC₅₀ values as low as 0.176 µM [1], this compound serves as a privileged scaffold for systematic SAR studies. The morpholinomethyl and ethanethioamide groups provide two independent vectors for chemical modification, enabling medicinal chemistry teams to explore substituent effects on potency, selectivity against related RTKs (VEGFR-1, PDGFR, FGFR), and pharmacokinetic properties while maintaining the validated core pharmacophore.

Radiosensitizer Development for Combination Cancer Therapy

Class-level evidence shows that quinazoline-thioacetamide derivatives can synergize with γ-irradiation (8 Gy), augmenting cytotoxicity beyond that of either agent alone [1]. This compound’s thioamide group may participate in radiation-induced radical chemistry, making it a candidate for evaluation as a radiosensitizer in hypoxic tumor models. Procurement for radiation biology laboratories requires the high purity (≥98%) and cold-chain stability control documented in Section 3 to ensure reproducible radiosensitization data.

Apoptosis Mechanism Studies: Caspase-3, Bax/Bcl-2 Pathway Investigation

Class-level analogs have demonstrated the ability to upregulate caspase-3 and Bax while downregulating Bcl-2, with cell cycle arrest at G2/M phase [1]. The thioamide moiety’s enhanced hydrogen-bonding capacity (Section 3, Evidence Item 3) may contribute to these pro-apoptotic effects through distinct protein interactions. Researchers investigating mitochondrial apoptosis pathways can use this compound as a tool to dissect the contribution of thioamide pharmacophores to cell death signaling, comparing directly against matched amide-containing controls.

Combinatorial Chemistry and DNA-Encoded Library (DEL) Building Block

With a molecular weight of 318.4 g/mol and two chemically addressable functional groups (the morpholine tertiary amine and the thioamide), this compound is an ideal building block for combinatorial library synthesis. Its thioamide group can undergo chemoselective transformations (alkylation, oxidation to sulfonamide, metal-catalyzed cross-coupling) orthogonal to the quinazoline core, enabling diversification at the N3 position. The compound’s ≥98% purity (Section 3, Evidence Item 1) minimizes side products in library reactions, reducing purification overhead and improving hit identification confidence.

Quote Request

Request a Quote for 2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.